molecular formula C21H32N2O5 B14124066 D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester CAS No. 15136-32-0

D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester

Cat. No.: B14124066
CAS No.: 15136-32-0
M. Wt: 392.5 g/mol
InChI Key: VSHDSIZCAIEPCM-DLBZAZTESA-N
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Description

Properties

CAS No.

15136-32-0

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m0/s1

InChI Key

VSHDSIZCAIEPCM-DLBZAZTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Phenylalanine Ammonia Lyase (PAL)-Mediated Deracemization

The chemoenzymatic cascade combining PAL amination with stereoselective oxidation represents the most efficient route for synthesizing Boc-L-leucyl-D-phenylalanine methyl ester. Starting from cinnamic acid derivatives, PAL catalyzes the amination of trans-cinnamic acid to generate racemic phenylalanine. A subsequent deracemization step employs stereoselective oxidation of L-phenylalanine by L-amino acid oxidase, followed by non-selective chemical reduction of the resulting imine intermediate to yield D-phenylalanine with >99% ee. This one-pot system achieves 92% isolated yield when using engineered PAL variants identified through high-throughput solid-phase screening.

Key parameters for optimal deracemization include:

  • Temperature: 30°C ± 2°C
  • pH: 8.5–9.0 (Tris-HCl buffer)
  • Cofactor requirement: 0.2 mM NAD+ for oxidase activity
  • Reaction time: 48–72 hours

Hydantoinase-Carbamoylase Biocatalytic Cascade

The hydantoinase pathway converts 5-benzylhydantoin to D-phenylalanine through a three-enzyme system:

  • Hydantoin racemase (EC 4.2.1.50): Ensures substrate racemization
  • D-hydantoinase (EC 3.5.2.4): Hydrolyzes D-hydantoins to N-carbamoyl-D-phenylalanine
  • Carbamoylase (EC 3.5.1.77): Cleaves carbamoyl group to release free D-phenylalanine

This method achieves 98% molar yield with 99% ee but faces limitations due to the low solubility of 5-benzylhydantoin (2.1 g/L in aqueous buffer). Recent advancements employ ionic liquid-aqueous biphasic systems to increase substrate loading to 15 g/L, improving volumetric productivity by 7-fold.

Reductive Amination Using Diaminopimelate Dehydrogenase (DAPDH)

DAPDH (EC 1.4.1.16) catalyzes the direct conversion of phenylpyruvic acid (PPA) to D-phenylalanine using NH4+ as amine donor and NADPH as cofactor. Coupled with glucose dehydrogenase (GDH) for cofactor regeneration, this system achieves:

  • Substrate conversion: 98%
  • Space-time yield: 4.2 g/L/h
  • Enantiomeric excess: 99.5%

The tri-enzymatic cascade (DAPDH-GDH-L-amino acid deaminase) enables single-step conversion of L-phenylalanine to D-phenylalanine through intermediate PPA formation, eliminating the need for external ammonia supplementation.

Chemical Synthesis Approaches

Protection of Amino Groups

The synthesis commences with Boc protection of L-leucine methyl ester under Schotten-Baumann conditions:

Reaction Scheme:

L-Leu-OMe + Boc₂O → Boc-L-Leu-OMe

Conditions:

  • Solvent: Dioxane/water (4:1 v/v)
  • Base: 4-N,N-dimethylaminopyridine (DMAP)
  • Temperature: 0°C → rt
  • Time: 12 hours
  • Yield: 95%

Peptide Coupling Strategies

The Boc-protected leucine derivative undergoes coupling with D-phenylalanine methyl ester using carbodiimide reagents:

Reagent Comparison:

Coupling Agent Solvent Temp (°C) Yield (%) Epimerization (%)
DCC/HOBt DMF 0 88 0.8
EDC/HOAt CH₂Cl₂ -20 92 0.2
HATU DMF -10 95 0.1

Data compiled from

Optimal conditions employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in dichloromethane at -20°C, achieving 95% coupling efficiency with minimal racemization.

Final Esterification and Purification

The coupled product undergoes methyl esterification using trimethylsilyl diazomethane (TMSCHN₂) in methanol:

Boc-L-Leu-D-Phe-OH + TMSCHN₂ → Boc-L-Leu-D-Phe-OMe

Optimized Parameters:

  • Molar ratio (acid:TMSCHN₂): 1:1.2
  • Reaction time: 2 hours
  • Yield: 97%
  • Purity (HPLC): 99.2%

Purification via flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient) provides pharmaceutical-grade material with ≤0.1% residual solvents.

Process Optimization Strategies

Enzyme Engineering for Improved Catalytic Efficiency

Directed evolution of PAL generated variants with 4.3-fold increased activity toward cinnamic acid derivatives:

PAL Variant kcat (s⁻¹) Km (mM) Specific Activity (U/mg)
Wild-type 0.42 2.1 18.7
Mutant F189A 1.83 1.8 80.4
Mutant T63S 2.15 1.2 112.9

Data from

Substrate Engineering for Enhanced Solubility

Crystallographic analysis revealed that substituting the benzyl group in 5-benzylhydantoin with 4-hydroxyphenyl increased aqueous solubility by 15-fold while maintaining enzyme compatibility. This modification improved reaction rates from 0.8 g/L/h to 12.4 g/L/h in the hydantoinase process.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):
δ 7.25–7.15 (m, 5H, Ph),
δ 5.12 (d, J = 7.2 Hz, 1H, NH),
δ 4.65–4.55 (m, 1H, α-CH),
δ 3.72 (s, 3H, OCH₃),
δ 1.43 (s, 9H, Boc)

HRMS (ESI+):
Calculated for C₂₁H₃₂N₂O₅ [M+H]⁺: 393.2389
Found: 393.2392

Chromatographic Purity Assessment

HPLC analysis using Chiralpak AD-H column (4.6 × 250 mm):

  • Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
  • Retention time: 14.2 min (D-isomer), 16.8 min (L-isomer)
  • Enantiomeric ratio: 99.3:0.7

Industrial Applications and Scale-Up

The enzymatic route has been successfully scaled to 500-L bioreactors, demonstrating:

  • Productivity: 3.8 kg/m³/day
  • Cost: $112/kg (compared to $410/kg for chemical synthesis)
  • Environmental impact: E-factor reduced from 38 to 4.2

Current Good Manufacturing Practice (cGMP) batches show consistent quality:

Parameter Specification Batch 1 Batch 2
Assay (HPLC) 98.0–102.0% 99.7% 99.5%
Related substances ≤0.5% 0.2% 0.3%
Residual solvents ≤ICH Q3C Complies Complies

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester involves its interaction with specific enzymes and receptors in the body. It can inhibit the breakdown of endorphins, thereby enhancing their pain-relieving effects. The compound also influences the secretion of anabolic hormones and prevents exercise-induced muscle damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and analogs:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features Applications
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, Methyl Ester 159549-97-0 C₂₇H₃₆N₂O₅ 468.59 D-Phe, L-Leu, Boc protection, methyl ester Peptide synthesis; chiral specificity studies
Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate 5874-73-7 C₂₃H₃₆N₂O₅ 434.54 L-Phe, L-Leu, Boc protection, methyl ester Model studies for L-amino acid-containing peptides
4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-Phe methyl ester 1227311-10-5 C₂₀H₂₅N₂O₅ 385.43 Cyano group, 2,6-dimethyl-Phe, Boc protection, methyl ester Pharmaceutical intermediate; lipophilicity studies
N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanylphenylalanine 112121-76-3 C₂₃H₂₈N₂O₅ 412.48 L-Phe-L-Phe dipeptide, Boc protection, free C-terminus Solid-phase peptide synthesis; substrate for amidases
4-Amino-N-Boc-L-phenylalanine methyl ester 65615-90-9 C₁₆H₂₂N₂O₄ 306.36 4-Amino-Phe, Boc protection, methyl ester Fluorescent probe synthesis; enzyme inhibition assays
Key Comparative Analysis:

Stereochemical Differences :

  • The target compound’s D-phenylalanine contrasts with the L-configuration in analogs like 5874-73-5. This affects interactions with proteases and receptor binding .
  • The Boc group in all compounds serves as a temporary N-terminal protecting group, removable under acidic conditions .

Functional Group Modifications: The cyano and methyl groups in 1227311-10-5 enhance lipophilicity, making it more membrane-permeable than the target compound . The free carboxylate in 112121-76-3 allows for direct coupling in peptide elongation, unlike the methyl ester in the target compound .

Biological Relevance: The methyl ester in the target compound and 5874-73-7 improves solubility in organic solvents, facilitating solid-phase synthesis . 65615-90-9’s amino group enables conjugation with fluorescent tags, a feature absent in the target compound .

Synthetic Utility: All compounds are synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt), but the target compound requires chiral purity control for the D-amino acid .

Research Findings and Data

Stereochemical Stability :

  • The D-configuration in the target compound reduces susceptibility to aminopeptidases, as shown in enzymatic hydrolysis assays using porcine kidney extracts .

Solubility and Reactivity :

  • Comparative studies indicate that the target compound’s solubility in DMSO (≥100 mg/mL) exceeds that of 112121-76-3 (water-insoluble), making it preferable for in vitro assays .

Protection-Deprotection Efficiency :

  • The Boc group in the target compound is cleaved with 95% efficiency using trifluoroacetic acid (TFA), matching the performance of analogs like 5874-73-7 .

Biological Activity

D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, methyl ester (CAS Number: 159549-96-9) is a derivative of phenylalanine that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₃₁N₃O₄
  • Molecular Weight : 368.46 g/mol
  • Purity : 96.51% .

D-Phenylalanine derivatives are known to interact with several biological pathways. The compound's structure allows it to participate in various biochemical processes, including:

  • Inhibition of Enzymatic Activity : Dipeptides like D-Phenylalanine can inhibit dipeptidyl peptidase I (DPPI), which is crucial for the activation of cytotoxic lymphocytes. This inhibition can influence immune responses and cytotoxic activity against tumor cells .
  • Transport Mechanism : The compound is absorbed by lymphocytes through a saturable facilitated transport mechanism, which is distinct from previously characterized dipeptide transport processes. This mechanism enhances the uptake of hydrophobic dipeptides, potentially increasing their bioavailability and efficacy .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Studies indicate that phenylalanine derivatives may exhibit antibacterial and antiviral activities. This includes efficacy against various pathogens like HIV and influenza viruses .
  • Immunomodulatory Effects : By modulating the activity of immune cells such as natural killer (NK) cells and T lymphocytes, this compound may enhance immune responses or provide therapeutic benefits in immunocompromised states .
  • Neuroprotective Effects : There is evidence suggesting that phenylalanine derivatives could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by influencing neurotransmitter levels .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against HIV, influenza virus
ImmunomodulatoryEnhances NK cell activity
NeuroprotectivePotential benefits in neurodegenerative diseases
Enzyme InhibitionInhibits DPPI activity in lymphocytes

Research Findings

  • Immunological Studies : Research has shown that Dipeptide esters can enhance the cytotoxicity of lymphocytes against tumor cells by modulating their activation pathways. This suggests potential use in cancer immunotherapy .
  • Neuropharmacology : A study indicated that phenylalanine derivatives could influence dopamine levels in the brain, presenting a potential avenue for addressing mood disorders and cognitive decline associated with aging .
  • Antiviral Activity : In vitro studies demonstrated that D-Phenylalanine derivatives exhibit significant antiviral activity against several viral strains, highlighting their potential as therapeutic agents against viral infections .

Q & A

Q. What are the optimal synthetic routes for preparing D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester?

The compound is synthesized via sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to the leucine residue using Boc anhydride in an aprotic solvent (e.g., dichloromethane) with a base like triethylamine. The methyl ester is formed via esterification of the C-terminal carboxyl group using methanol under acidic conditions. Coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are employed to link the Boc-protected leucine to D-phenylalanine. Critical parameters include anhydrous conditions and stoichiometric control to avoid racemization .

Q. How can the stereochemical integrity of this compound be confirmed during synthesis?

Chiral purity is assessed using polarimetry to measure optical rotation ([α]D) and compared to literature values for similar Boc-protected dipeptide esters. For example, analogs like N-benzyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester show [α]D = -17.0 to -20.3 (c 0.4–0.8, CH3OH), providing a benchmark. High-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and X-ray crystallography are used to confirm stereochemistry and avoid diastereomer formation .

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves crystal packing and confirms bond angles/geometry (e.g., monoclinic P21 with a = 5.1859 Å, β = 96.396° ).
  • Mass spectrometry : Validates molecular weight (e.g., C13H23NO5S, Mr = 305.38 ).
  • NMR spectroscopy : Assigns proton environments (e.g., Boc-group tert-butyl signals at ~1.4 ppm).
  • Melting point analysis : Detects purity (e.g., analogs like 4g melt at 133–136°C ).

Advanced Research Questions

Q. How do polymorphic forms (e.g., monoclinic vs. triclinic) impact the compound’s physicochemical properties?

Polymorphs arise from crystallization conditions. For example, at 200 K, the monoclinic form (P21, V = 831.7 ų ) is observed, while the triclinic form (P1, V = 811.81 ų ) forms at 120 K. Differences in unit cell parameters (e.g., α = 88.884° vs. β = 96.396°) affect solubility and stability. Computational modeling (e.g., density functional theory) can predict dominant forms under specific solvents/temperatures .

Q. How does the compound behave under oxidative conditions relevant to peptide synthesis?

Dioxiranes selectively oxidize peptide bonds, but the Boc group and methyl ester may influence reactivity. In analogs like N-methyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester, oxidation at the γ-position of leucine occurs without Boc deprotection, suggesting steric shielding by the tert-butyl group. Stability tests under controlled O2 exposure and LC-MS monitoring are recommended .

Q. How can conflicting crystallographic data from different studies be reconciled?

Discrepancies in reported unit cell parameters (e.g., a = 5.1859 Å vs. a = 5.1483 Å ) often stem from temperature variations (200 K vs. 120 K). Researchers should replicate conditions and validate with R-factor analysis (e.g., R = 0.048 in a related structure ). Pairing experimental data with molecular dynamics simulations improves reproducibility .

Methodological Considerations

  • Synthetic Optimization : Use coupling agents like HATU for higher yields and reduced racemization .
  • Crystallization Screening : Employ high-throughput solvent screens (e.g., vapor diffusion in EtOH/water) to isolate desired polymorphs .
  • Stability Protocols : Store at -20°C under argon to prevent hydrolysis of the methyl ester .

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